

What is the chemical structure of Amycolatopsin A?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Amycolatopsin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amycolatopsin A is a glycosylated polyketide macrolide produced by the soil-dwelling bacterium Amycolatopsis sp. MST-108494. As a member of the broader apoptolidin family of natural products, it has garnered interest for its selective biological activities. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Amycolatopsin A. Detailed experimental protocols for its isolation and characterization are provided, along with a summary of its quantitative biological data. Furthermore, its likely mechanism of action, through the inhibition of mitochondrial ATP synthase, is discussed and visually represented.

Chemical Structure and Physicochemical Properties

Amycolatopsin A is a complex macrolactone characterized by a 20-membered polyketide ring glycosylated with a disaccharide moiety. The structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Chemical Structure of Amycolatopsin A

(A definitive chemical structure diagram for **Amycolatopsin A** is not available in the public domain search results. The primary literature would contain the definitive structure.)

Physicochemical Properties of Amycolatopsin A

Property	Value	Reference
Molecular Formula	C58H94O22	Inferred from related compounds and HR-ESI-MS data
CAS Number	2209112-96-7	[1]

Biological Activity

Amycolatopsin A has demonstrated selective and potent biological activity, particularly against mycobacteria and certain cancer cell lines.

Antimycobacterial Activity

Amycolatopsin A exhibits significant inhibitory activity against Mycobacterium tuberculosis and Mycobacterium bovis.[2]

Organism	IC ₅₀ (μM)
Mycobacterium tuberculosis H37Rv	4.4
Mycobacterium bovis (BCG)	0.4

Cytotoxic Activity

The compound has also shown potent cytotoxicity against human cancer cell lines.[2]

Cell Line	IC ₅₀ (μM)
Human Lung Cancer (NCI-H460)	1.2
Human Colon Carcinoma (SW620)	0.08

Experimental Protocols

The following sections detail the methodologies for the fermentation, isolation, and structure elucidation of **Amycolatopsin A**, as derived from the primary literature.

Fermentation of Amycolatopsis sp. MST-108494

- Culture Conditions: Amycolatopsopsis sp. MST-108494 is cultured in a suitable fermentation medium under specific temperature and agitation conditions to promote the production of secondary metabolites.
- Media Composition: While the exact media composition is proprietary to the original research, a typical fermentation medium for actinomycetes would consist of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and trace elements.
- Fermentation Parameters: Fermentation is typically carried out for several days to allow for sufficient accumulation of Amycolatopsin A in the culture broth and mycelium.

Extraction and Isolation

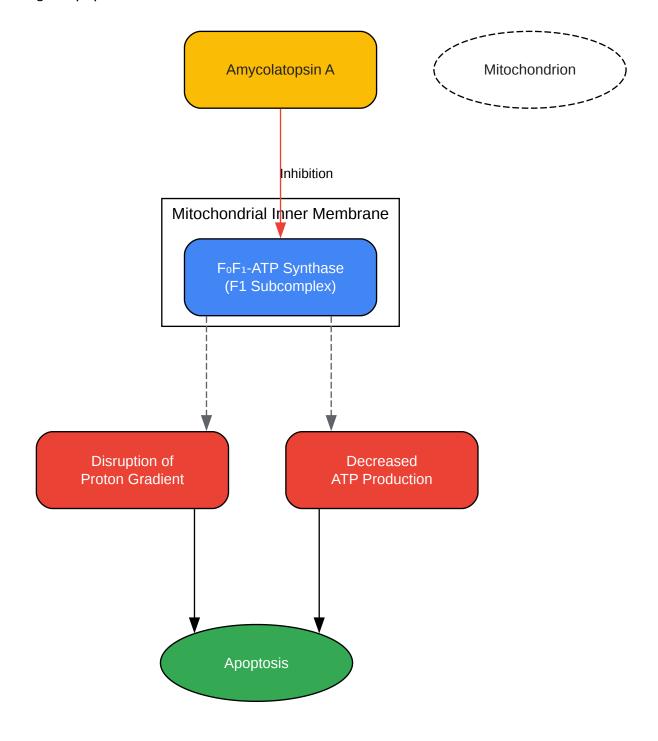
- Extraction: The whole fermentation broth is extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites from the aqueous phase.
- Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract.
- Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:
 - Initial fractionation using vacuum liquid chromatography (VLC) or solid-phase extraction (SPE).
 - Further purification by preparative High-Performance Liquid Chromatography (HPLC) using a reversed-phase column (e.g., C18) with a gradient elution system (e.g., water/acetonitrile or water/methanol).

Structure Elucidation

The chemical structure of **Amycolatopsin A** was determined using a combination of spectroscopic methods:

- High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Used to determine the accurate mass and molecular formula of the compound.
- 1D NMR Spectroscopy:
 - ¹H NMR: To identify the proton environments in the molecule.
 - 13C NMR: To identify the carbon skeleton.
- 2D NMR Spectroscopy:
 - COSY (Correlation Spectroscopy): To establish proton-proton correlations within spin systems.
 - HSQC (Heteronuclear Single Quantum Coherence): To determine direct carbon-proton correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations, which is crucial for connecting different structural fragments.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule through spatial proton-proton correlations.

Mechanism of Action: Inhibition of Mitochondrial ATP Synthase


While the direct mechanism of action for **Amycolatopsin A** has not been explicitly detailed, its structural similarity to apoptolidin and ammocidin strongly suggests a shared molecular target. [1][3][4] These related compounds have been shown to selectively target and inhibit the F1 subcomplex of mitochondrial F_0F_1 -ATP synthase.[3][4][5] This enzyme is critical for cellular energy production through oxidative phosphorylation.

The inhibition of ATP synthase disrupts the proton motive force and leads to a decrease in cellular ATP levels, which can trigger apoptosis (programmed cell death), particularly in cells that are highly dependent on oxidative phosphorylation, such as certain cancer cells.[3]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for **Amycolatopsin A**, leading to apoptosis.

Click to download full resolution via product page

Caption: Proposed mechanism of action of Amycolatopsin A.

Experimental Workflow for Target Identification

The identification of the molecular target for related compounds like apoptolidin involved a multi-step workflow.

Click to download full resolution via product page

Caption: Workflow for target identification of apoptolidin-family compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase. |
 Vanderbilt University Medical Center [medsites.vumc.org]
- 2. mdpi.com [mdpi.com]
- 3. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [What is the chemical structure of Amycolatopsin A?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823587#what-is-the-chemical-structure-of-amycolatopsin-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com